molecular formula C24H49NO3 B12674216 Einecs 282-078-8 CAS No. 84099-98-9

Einecs 282-078-8

Cat. No.: B12674216
CAS No.: 84099-98-9
M. Wt: 399.7 g/mol
InChI Key: LJVJFTNJUSVQET-KVVVOXFISA-N
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Chemical Reactions Analysis

Einecs 282-078-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Einecs 282-078-8 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Einecs 282-078-8 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Einecs 282-078-8 can be compared with other similar compounds, such as:

    (Z)-docos-13-enoic acid: The parent acid of this compound.

    2-aminoethanol: The amine component of the compound.

    Other fatty acid amides: Compounds with similar structures and properties.

The uniqueness of this compound lies in its specific combination of (Z)-docos-13-enoic acid and 2-aminoethanol, which imparts distinct chemical and biological properties .

Properties

CAS No.

84099-98-9

Molecular Formula

C24H49NO3

Molecular Weight

399.7 g/mol

IUPAC Name

2-aminoethanol;(Z)-docos-13-enoic acid

InChI

InChI=1S/C22H42O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;3-1-2-4/h9-10H,2-8,11-21H2,1H3,(H,23,24);4H,1-3H2/b10-9-;

InChI Key

LJVJFTNJUSVQET-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N

Origin of Product

United States

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